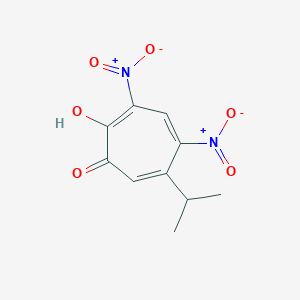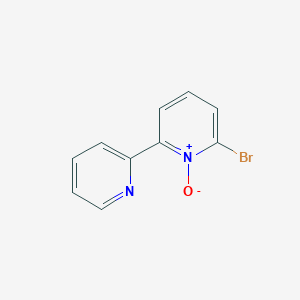
6-Bromo-2,2'-bipyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,2’-bipyridine N-oxide: is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of bipyridine, where one of the nitrogen atoms is oxidized to an N-oxide and a bromine atom is attached to the 6th position of the bipyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2’-bipyridine N-oxide typically involves the bromination of 2,2’-bipyridine followed by oxidation. One common method is:
Bromination: 2,2’-bipyridine is reacted with bromine in the presence of a suitable solvent such as chloroform or acetic acid to introduce the bromine atom at the 6th position.
Oxidation: The brominated bipyridine is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods: While specific industrial production methods for 6-Bromo-2,2’-bipyridine N-oxide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions: 6-Bromo-2,2’-bipyridine N-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The N-oxide group can be reduced back to the parent bipyridine, and the compound can also participate in oxidation reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate and phosphine ligands.
Major Products:
Substituted Bipyridines: Products with various functional groups replacing the bromine atom.
Reduced Bipyridine: The parent 2,2’-bipyridine after reduction of the N-oxide group.
Coupled Products: Complex molecules formed through cross-coupling reactions.
科学的研究の応用
Chemistry: 6-Bromo-2,2’-bipyridine N-oxide is used as a ligand in coordination chemistry. It forms complexes with various metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine: Research into the biological activity of bipyridine derivatives includes their potential as antimicrobial agents and their interactions with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 6-Bromo-2,2’-bipyridine N-oxide largely depends on its role as a ligand in metal complexes. The N-oxide group can coordinate with metal centers, influencing the electronic properties and reactivity of the metal. This coordination can facilitate various catalytic processes, including oxidation and reduction reactions. The bromine atom can also participate in further functionalization, allowing the compound to be tailored for specific applications.
類似化合物との比較
2,2’-Bipyridine: The parent compound without the bromine and N-oxide modifications.
6,6’-Dibromo-2,2’-bipyridine: A derivative with two bromine atoms.
2,2’-Bipyridine-6-carboxylic acid: A derivative with a carboxyl group at the 6th position.
Uniqueness: 6-Bromo-2,2’-bipyridine N-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination allows for versatile chemical reactivity and the ability to form stable metal complexes with distinct electronic properties. These features make it valuable in various research and industrial applications.
特性
CAS番号 |
205052-95-5 |
|---|---|
分子式 |
C10H7BrN2O |
分子量 |
251.08 g/mol |
IUPAC名 |
2-bromo-1-oxido-6-pyridin-2-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-3-5-9(13(10)14)8-4-1-2-7-12-8/h1-7H |
InChIキー |
KPZMLEGUCOXPOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=[N+](C(=CC=C2)Br)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



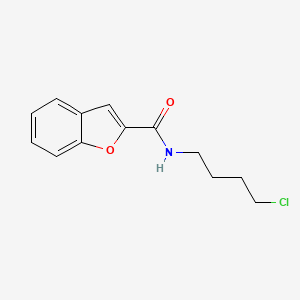
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
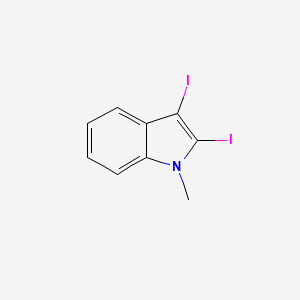

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)

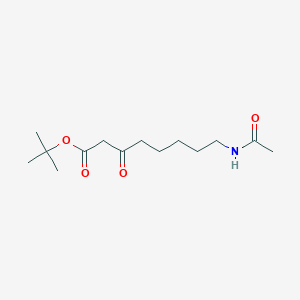
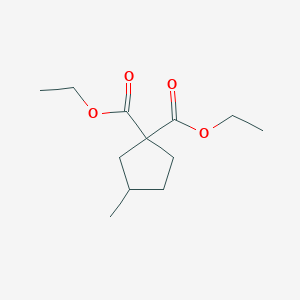
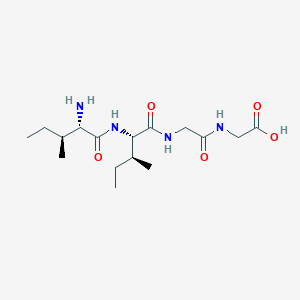
![3,3-Dimethyl-1-[2-(5-phenylpentanoyl)pyrazolidin-1-yl]pentane-1,2-dione](/img/structure/B14248789.png)
